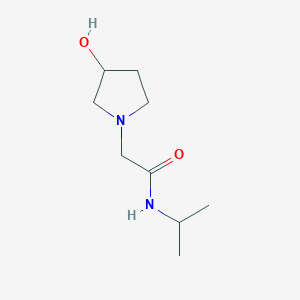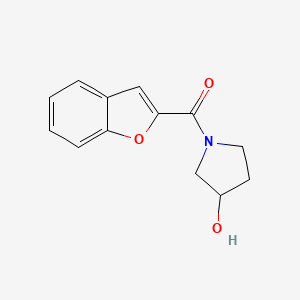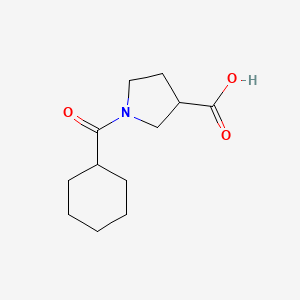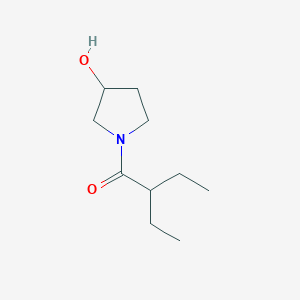
1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also referred to as 1-Methyl-2-Pyrrolidin-3-yl-1-phenyl-2-methyl-ethan-1-one, is a synthetic compound that has been studied for its potential applications in various areas of scientific research. This compound is a derivative of pyrrolidin-3-yl-1-phenyl-2-methyl-ethan-1-one, which is a derivative of the pyrrolidin-3-yl-1-phenyl-2-methyl-ethan-1-one family. 1-Methyl-2-Pyrrolidin-3-yl-1-phenyl-2-methyl-ethan-1-one has been studied for its potential applications in drug delivery, biocatalysis, and cancer therapy.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Studies have determined the molecular structures of compounds with similarities to 1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, revealing insights into their hydrogen bonding and dimeric pair formations. For instance, research on N-Aryl-Substituted 3-hydroxypyridin-4-ones has shown that these compounds exhibit mutually hydrogen-bonded dimeric pairs, with variations in the symmetry relationships between the molecules of the dimers (Burgess et al., 1998).
Heterocyclic Rearrangements and Synthesis
Research on the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles highlights the chemical transformations that similar compounds can undergo. These studies provide a basis for understanding the potential reactivity and application in synthesizing novel organic compounds, demonstrating the formation of complex molecules such as 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone (Potkin et al., 2012).
Electrochemical Oxidation
Investigations into the electrochemical oxidation of related compounds, such as 1-phenylpyrazolidin-3-ones, have shed light on nucleophilic attack mechanisms and the characterization of products formed through electrochemical means. This research can inform the development of novel electrochemical synthesis methods for similar compounds (Bellamy et al., 1983).
Luminescence Sensing
Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have revealed their potential in luminescence sensing of benzaldehyde. This suggests that compounds with structural similarities could be developed as fluorescent sensors for specific chemical detection (Shi et al., 2015).
Phase Equilibria Studies
Research on phase equilibria for mixtures involving N-methylpyrrolidin-2-one and dimethylphenols provides insights into the solid and liquid phase behavior of these compounds. Understanding these phase equilibria is crucial for the development of purification and crystallization processes in the chemical industry (Bugajewski & Bylicki, 1991).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)9-15-6-5-12(16)8-15/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIULOSMOZYEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)


![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)




![1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468538.png)


